molecular formula C11H12ClN5 B15248522 6-[2-(2-Chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine CAS No. 6623-32-1

6-[2-(2-Chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B15248522
CAS No.: 6623-32-1
M. Wt: 249.70 g/mol
InChI Key: UOVHNLPEBXOZEV-UHFFFAOYSA-N
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Description

6-(2-chlorophenethyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound features a 2-chlorophenethyl group attached to the triazine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-chlorophenethyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-chlorophenethylamine with cyanuric chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at a low temperature (0-5°C) to ensure the selective formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for temperature and pH control can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-chlorophenethyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 2-chlorophenethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction Reactions: Reduction of the triazine ring can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), organic solvents (e.g., dichloromethane), and bases (e.g., triethylamine).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), acidic or basic conditions.

    Reduction: Reducing agents (e.g., lithium aluminum hydride), anhydrous conditions.

Major Products Formed

    Substitution: Formation of substituted triazine derivatives.

    Oxidation: Formation of oxidized triazine derivatives.

    Reduction: Formation of reduced triazine derivatives.

Scientific Research Applications

6-(2-chlorophenethyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential use in cancer therapy as it can inhibit the growth of certain cancer cells.

    Industry: Utilized in the development of advanced materials such as polymers and resins with enhanced properties.

Mechanism of Action

The mechanism of action of 6-(2-chlorophenethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, leading to the inhibition of their activity. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells. The compound’s ability to disrupt microbial cell membranes makes it effective as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenyl isocyanate: Another compound containing a 2-chlorophenyl group, but with different reactivity and applications.

    4-Chlorophenol: A chlorinated phenol with distinct chemical properties and uses.

    2-Chlorophenethyl bromide: Similar structure but with a bromine atom instead of a chlorine atom, leading to different reactivity.

Uniqueness

6-(2-chlorophenethyl)-1,3,5-triazine-2,4-diamine is unique due to its triazine ring structure combined with the 2-chlorophenethyl group This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds

Properties

CAS No.

6623-32-1

Molecular Formula

C11H12ClN5

Molecular Weight

249.70 g/mol

IUPAC Name

6-[2-(2-chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H12ClN5/c12-8-4-2-1-3-7(8)5-6-9-15-10(13)17-11(14)16-9/h1-4H,5-6H2,(H4,13,14,15,16,17)

InChI Key

UOVHNLPEBXOZEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC2=NC(=NC(=N2)N)N)Cl

Origin of Product

United States

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